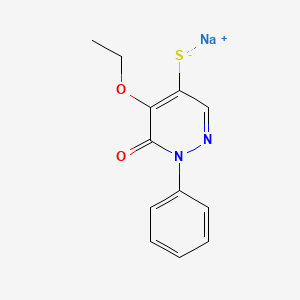
Ethyl 2-amino-5-hydroxy-5-methylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-5-hydroxy-5-methylhexanoate is an organic compound that belongs to the class of esters It features a complex structure with an amino group, a hydroxyl group, and a methyl group attached to a hexanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-hydroxy-5-methylhexanoate typically involves the esterification of 2-amino-5-hydroxy-5-methylhexanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 2-amino-5-hydroxy-5-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to convert the amino group into a more reactive intermediate.
Major Products Formed
Oxidation: Formation of 2-amino-5-oxo-5-methylhexanoate.
Reduction: Formation of 2-amino-5-hydroxy-5-methylhexanol.
Substitution: Formation of 2-chloro-5-hydroxy-5-methylhexanoate.
科学的研究の応用
Ethyl 2-amino-5-hydroxy-5-methylhexanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-amino-5-hydroxy-5-methylhexanoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological molecules.
類似化合物との比較
Similar Compounds
- Ethyl 2-amino-5-hydroxyhexanoate
- Ethyl 2-amino-5-methylhexanoate
- Ethyl 2-hydroxy-5-methylhexanoate
Uniqueness
Ethyl 2-amino-5-hydroxy-5-methylhexanoate is unique due to the presence of both amino and hydroxyl groups on the same carbon chain, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
特性
分子式 |
C9H19NO3 |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
ethyl 2-amino-5-hydroxy-5-methylhexanoate |
InChI |
InChI=1S/C9H19NO3/c1-4-13-8(11)7(10)5-6-9(2,3)12/h7,12H,4-6,10H2,1-3H3 |
InChIキー |
XDLDBTOVCZMBNV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CCC(C)(C)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



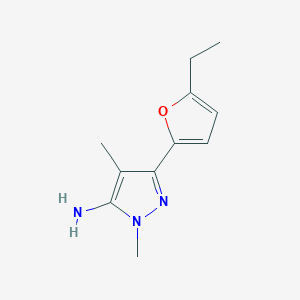
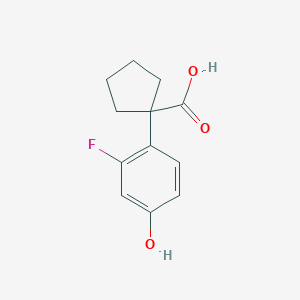

![[2-(2-Fluoro-phenyl)-ethyl]-(1-phenyl-1H-tetrazol-5-yl)-amine](/img/structure/B13563517.png)

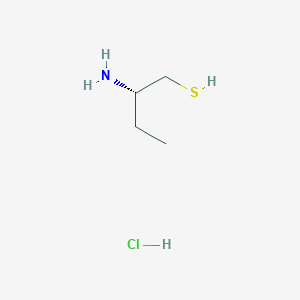
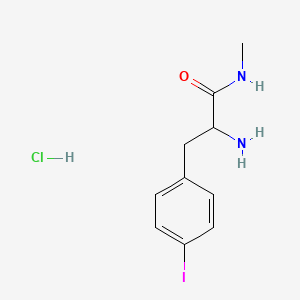
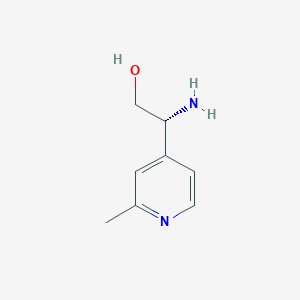

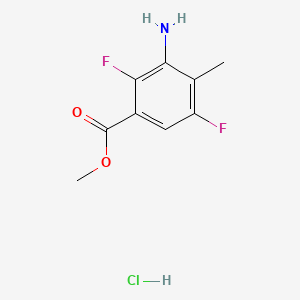
![N-[4-(4-{[6-(propan-2-yloxy)pyridin-3-yl]oxy}phenyl)butan-2-yl]acetamide](/img/structure/B13563559.png)
![tert-butyl N-[(1S,2R)-2-sulfamoylcyclohexyl]carbamate](/img/structure/B13563567.png)
